molecular formula C21H21NO4S2 B3729580 3-(benzenesulfonyl)-N-benzyl-2,5-dimethylbenzenesulfonamide

3-(benzenesulfonyl)-N-benzyl-2,5-dimethylbenzenesulfonamide

Cat. No.: B3729580
M. Wt: 415.5 g/mol
InChI Key: SSXGJYMFRBKQCY-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-benzyl-2,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects . This compound is characterized by the presence of two benzenesulfonyl groups and a benzyl group attached to a dimethylbenzenesulfonamide core.

Preparation Methods

The synthesis of 3-(benzenesulfonyl)-N-benzyl-2,5-dimethylbenzenesulfonamide typically involves the following steps:

    N-Sulfonylation: The reaction of benzenesulfonyl chloride with a suitable amine under basic conditions to form the sulfonamide.

Industrial production methods often involve the use of phosphorus pentachloride or phosphorus oxychloride for the sulfonylation step, followed by purification through distillation under reduced pressure .

Chemical Reactions Analysis

3-(Benzenesulfonyl)-N-benzyl-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-2,5-dimethylbenzenesulfonamide involves the inhibition of specific enzymes or receptors in biological systems. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By competing with PABA, the compound inhibits the synthesis of folic acid in bacteria, leading to their death .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-benzyl-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-16-13-20(27(23,24)19-11-7-4-8-12-19)17(2)21(14-16)28(25,26)22-15-18-9-5-3-6-10-18/h3-14,22H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXGJYMFRBKQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)NCC2=CC=CC=C2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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